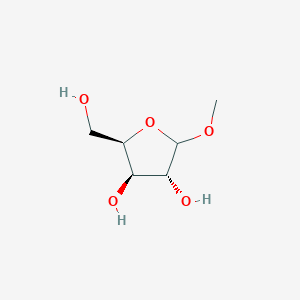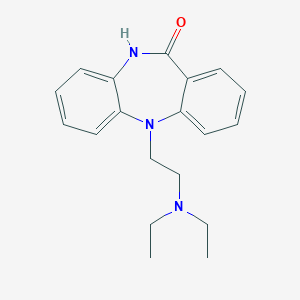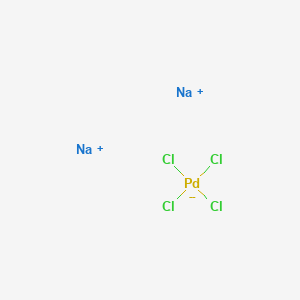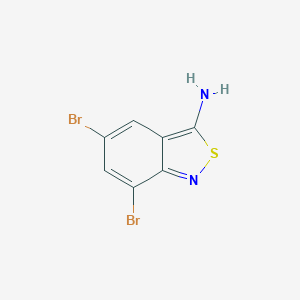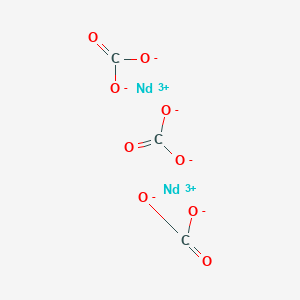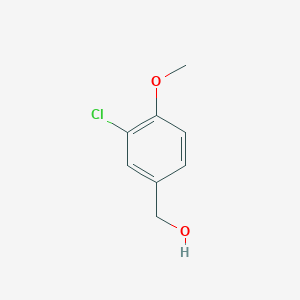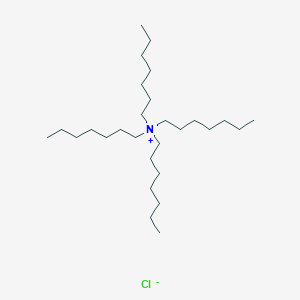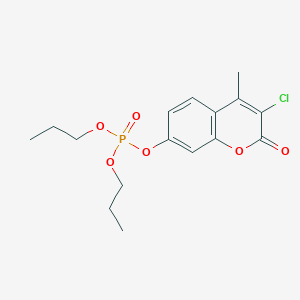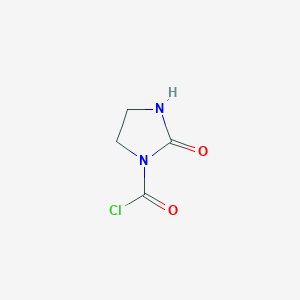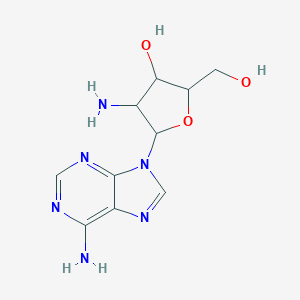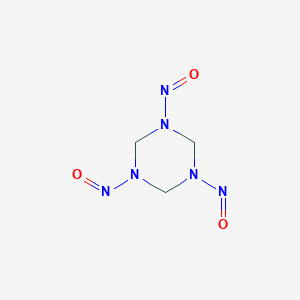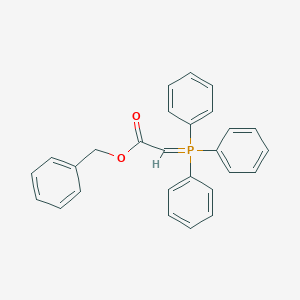
Benzyl(triphenylphosphoranylidene)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phosphoranylidene acetates involves the reaction of stabilized phosphonium ylides with various carbonyl compounds. For instance, the interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene)acetate results in the formation of multiple products, demonstrating the compound's reactivity and the potential for synthesizing diverse chemical structures (Shablykin et al., 2017).
Molecular Structure Analysis
The molecular structure of benzyl(triphenylphosphoranylidene)acetate and its derivatives has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the significance of secondary bonding interactions in determining the compound's structure and reactivity (Zhdankin et al., 2002).
Chemical Reactions and Properties
Benzyl(triphenylphosphoranylidene)acetate participates in diverse chemical reactions, such as the Wittig reaction, which is used to form carbon-carbon double bonds. The compound's ability to engage in multifunctional reactions, including the formation of oxazoles through Ugi/Wittig cyclization, highlights its versatility in organic synthesis (Ren et al., 2017).
Wissenschaftliche Forschungsanwendungen
Reactivity with Carbonyl Compounds : Methyl (triphenylphosphoranylidene)acetate, a related compound, shows interesting reactivity with active carbonyl compounds such as benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).
Crystal Structure Analysis : The crystal structure of benzyl 2-(2-benzoylcyclopropyl)acetate, synthesized using benzyl(triphenylphosphoranylidene)acetate, highlights its utility in structural chemistry (Avery, Taylor, & Tiekink, 1998).
Synthesis of Benziodoxoles : The compound is used in synthesizing novel phosphoranyl-derived benziodoxoles, showcasing its versatility in creating new chemical entities (Zhdankin, Maydanovych, Herschbach, McDonald, & Tykwinski, 2002).
Aza-Wittig/Heterocumulene-Mediated Annulation : It is used in the synthesis of 4H-3,1-benzoxazines, demonstrating its role in facilitating complex chemical reactions (Molina, Arques, & Molina, 1991).
Interactions with Homophthalic Anhydride : The interaction of the compound with homophthalic anhydride results in the formation of various chemical structures, indicating its reactivity in organic synthesis (Shablykin, Merzhyievsky, & Shablykina, 2017).
Synthesis of Heterocyclic Phosphorus Ylides : It assists in synthesizing novel heterocyclic phosphorus ylides, further demonstrating its role in the development of new chemical structures (Üngören et al., 2009).
Preparation of Phosphoranyl-derived Iodanes : The preparation of novel phosphoranyl-derived iodanes using benzyl(triphenylphosphoranylidene)acetate reveals its application in creating useful reagents in chemistry (Zhdankin et al., 2003).
Asymmetric Synthesis : It is instrumental in the asymmetric synthesis of (+)-hypusine, showcasing its utility in stereoselective synthesis (Jain, Albrecht, Demong, & Williams, 2001).
Alkylation Reactions : It participates in unexpected alkylation reactions with amines, acids, and phenols, highlighting its reactivity in diverse chemical transformations (Desmaële, 1996).
Wittig Olefination : This compound is used in solvent-free Wittig olefination, indicating its efficiency in organic synthesis (Thiemann, Watanabe, Tanaka, & Mataka, 2004).
Safety And Hazards
Benzyl(triphenylphosphoranylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if in contact with skin .
Eigenschaften
IUPAC Name |
benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMLGJBBDRIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397527 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(triphenylphosphoranylidene)acetate | |
CAS RN |
15097-38-8 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

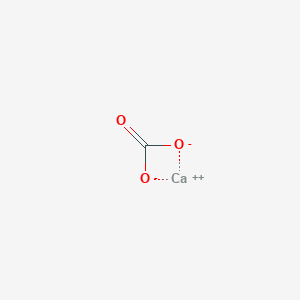
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
